

1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine chemical properties

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Compound of Interest

Compound Name: 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine

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Technical Guide: 1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a ubiquitous structural motif in medicinal chemistry, valued for its favorable pharmacokinetic properties and its ability to serve as a scaffold for targeting a wide array of biological receptors.^[1] This technical guide provides a comprehensive overview of the chemical properties, synthetic methodologies, and potential pharmacological profile of **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine**. Due to the limited availability of direct experimental data for this specific compound, this guide incorporates data from closely related analogs to provide a predictive and practical resource for researchers.

Chemical and Physical Properties

Precise experimental data for **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine** is not extensively reported in publicly available literature. The following tables summarize its known identifiers and provide estimated physicochemical properties based on structurally similar compounds.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine
Synonyms	N-[(1-Isobutylpiperidin-4-yl)methyl]-N-methylamine, (1-isobutyl-4-piperidyl)methyl-methyl-amine
CAS Number	887405-46-1
Molecular Formula	C ₁₁ H ₂₄ N ₂
Molecular Weight	184.33 g/mol
SMILES	CC(C)CN1CCC(CNC)CC1

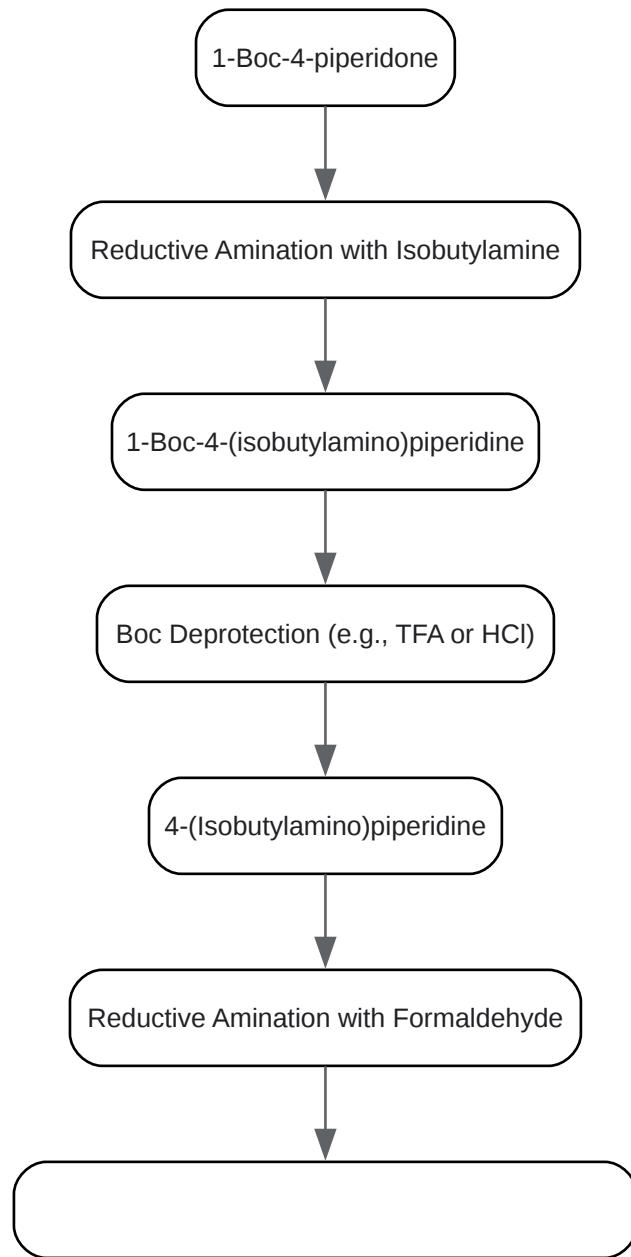
Table 2: Estimated Physicochemical Properties of **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine** and Related Analogs

Property	Target Compound (Estimated)	4-(Aminomethyl)piperidine	1-Boc-4-(aminomethyl)piperidine	1-Isobutylpiperidine
Melting Point	N/A	25 °C[2]	N/A	N/A
Boiling Point	~220-240 °C	200 °C[2]	237-238 °C	N/A
Density	~0.9 g/cm ³	~0.915 g/cm ³ [2]	1.013 g/mL at 25 °C	N/A
Solubility	Likely soluble in water and polar organic solvents	Soluble in water[3]	N/A	N/A
pKa	~10-11	10.53 (Predicted)[2]	N/A	N/A
LogP	~2.0-3.0	0.13[2]	N/A	N/A

Synthesis and Purification

The synthesis of **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine** can be achieved through several established synthetic routes for N-alkylated piperidine derivatives. A common and effective method is the reductive amination of a suitable piperidone precursor.

Synthetic Workflow



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Synthetic pathway for **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine**.

Experimental Protocol: Reductive Amination

Materials:

- 1-Boc-4-piperidone
- Isobutylamine
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
- Formaldehyde (37% aqueous solution)
- Sodium bicarbonate (saturated aqueous solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

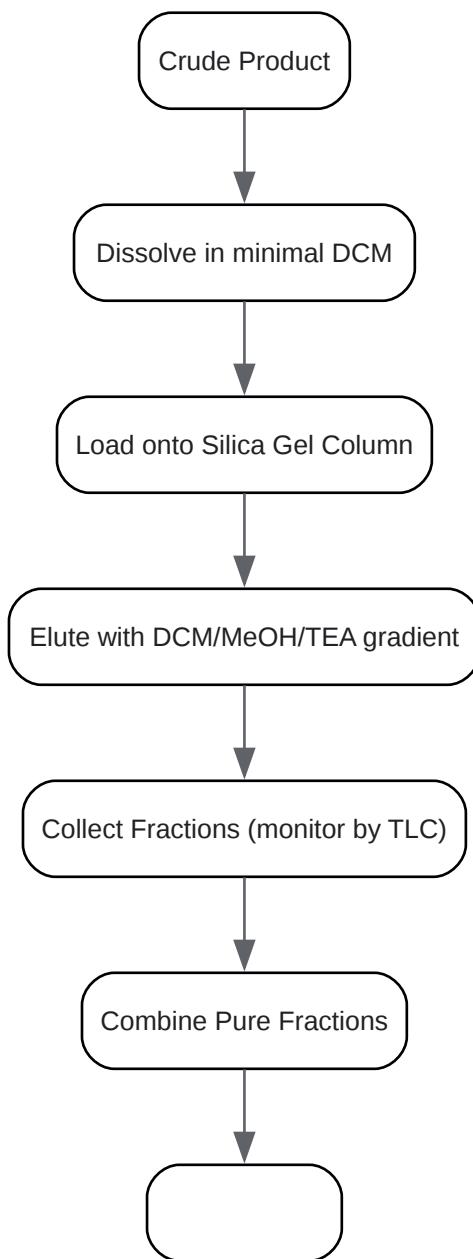
Procedure:

- Step 1: Synthesis of 1-Boc-4-(isobutylamino)piperidine
 - To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add isobutylamine (1.2 eq).
 - Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
 - Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
 - Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
 - Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
 - Separate the organic layer, and extract the aqueous layer with DCM.

- Combine the organic layers, wash with brine, dry over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.
- Step 2: Boc Deprotection
 - Dissolve the crude 1-Boc-4-(isobutylamino)piperidine in DCM.
 - Add an excess of TFA (e.g., 10 eq) or 4M HCl in dioxane.
 - Stir the mixture at room temperature for 1-2 hours.
 - Concentrate the reaction mixture under reduced pressure.
 - Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous sodium bicarbonate solution.
 - Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous $MgSO_4$, and concentrate to yield 4-(isobutylamino)piperidine.
- Step 3: N-methylation
 - To a solution of 4-(isobutylamino)piperidine (1.0 eq) in a suitable solvent such as methanol or DCM, add formaldehyde (37% aqueous solution, 1.2 eq).
 - Stir for 1 hour at room temperature.
 - Add sodium triacetoxyborohydride (1.5 eq) and continue stirring for 12-24 hours.
 - Work up the reaction as described in Step 1 to yield the crude product.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel using a gradient of dichloromethane and methanol, with a small percentage of triethylamine to prevent streaking.



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Purification workflow for **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine**.

Analytical Characterization

Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compound.

Table 3: Analytical Methodologies

Technique	Purpose	Expected Observations
¹ H NMR	Structural elucidation and purity	Signals corresponding to the isobutyl, piperidine, and N-methyl protons. Integration should match the expected proton count.
¹³ C NMR	Structural confirmation	Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry (MS)	Molecular weight confirmation	A molecular ion peak corresponding to [M+H] ⁺ at m/z 185.20.[4]
HPLC	Purity assessment	A single major peak indicating high purity.

Potential Pharmacological Activity and Signaling Pathways

While no specific pharmacological data exists for **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine**, the piperidine scaffold is a well-established pharmacophore that interacts with various central nervous system (CNS) targets.

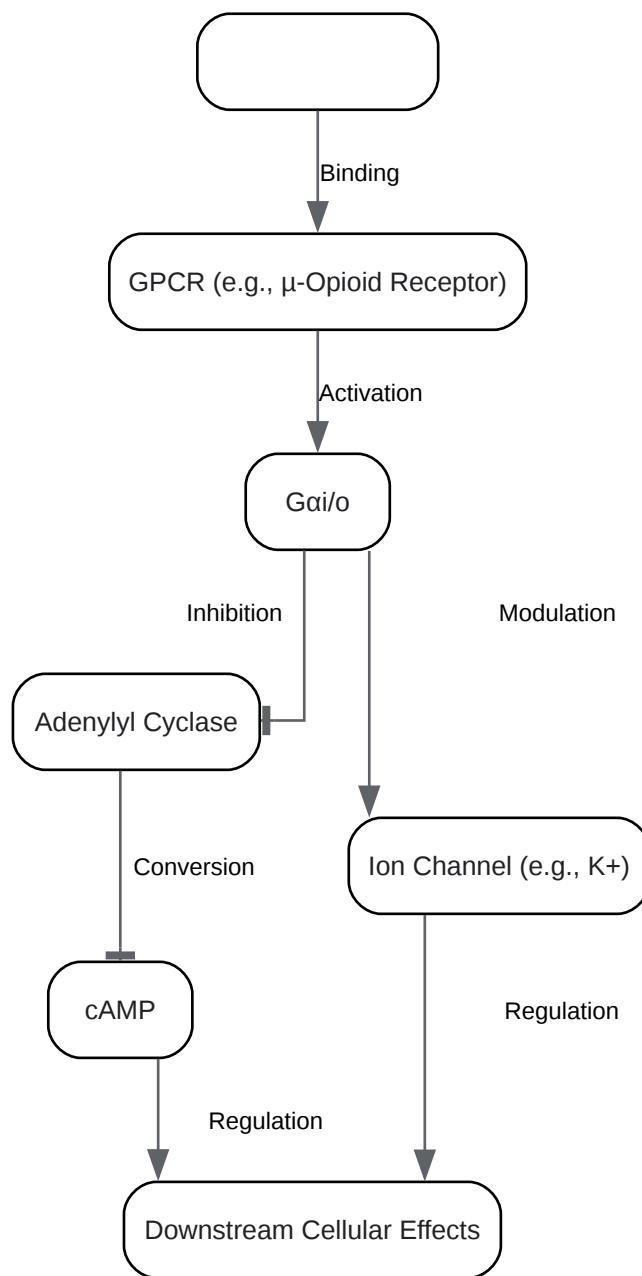
Potential Targets: Opioid and Sigma Receptors

Many N-substituted piperidine derivatives exhibit affinity for opioid and sigma receptors.[5][6] The nature of the N-substituent plays a crucial role in determining receptor affinity and functional activity (agonist vs. antagonist).[7]

- Opioid Receptors: The N-isobutyl group may confer some affinity for mu (μ) and kappa (κ) opioid receptors. Structure-activity relationships of related compounds suggest that N-alkyl substituents can modulate potency and efficacy.[8]
- Sigma Receptors: The piperidine core is a common feature in ligands for sigma-1 (σ_1) and sigma-2 (σ_2) receptors.[6] These receptors are implicated in a variety of cellular functions and are targets for the development of drugs for neurological disorders and cancer.

Postulated Signaling Pathway: G-Protein Coupled Receptor (GPCR) Modulation

Should **1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine** act as an agonist at a GPCR such as the μ -opioid receptor, it would likely initiate the following signaling cascade:



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Potential GPCR signaling pathway for a piperidine agonist.

Conclusion

1-(1-Isobutylpiperidin-4-YL)-N-methylmethanamine is a piperidine derivative with potential for biological activity, likely mediated through interactions with CNS receptors. While direct experimental data is sparse, this guide provides a framework for its synthesis, purification, and characterization, as well as a basis for investigating its pharmacological properties. Further research is warranted to fully elucidate the chemical and biological profile of this compound.

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